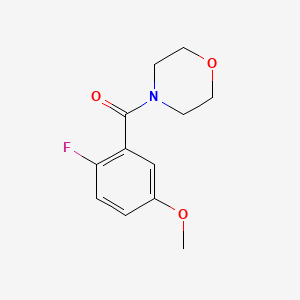
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone is an organic compound with the molecular formula C12H14FNO3 It is a derivative of methanone, featuring a fluoro and methoxy substituent on the phenyl ring, and a morpholino group attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone typically involves the reaction of 2-fluoro-5-methoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro substituent on the phenyl ring can be replaced by other nucleophiles.
Oxidation and reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling reactions: Biaryl compounds.
科学的研究の応用
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the morpholino group can enhance its solubility and stability.
類似化合物との比較
Similar Compounds
- (2-Methoxyphenyl)(morpholino)methanone
- (5-Fluoro-2-methylphenyl)(morpholino)methanone
- 2-Fluoro-5-methoxyaniline
Uniqueness
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone is unique due to the combination of its fluoro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the morpholino group also distinguishes it from other similar compounds, providing unique solubility and stability properties.
特性
分子式 |
C12H14FNO3 |
|---|---|
分子量 |
239.24 g/mol |
IUPAC名 |
(2-fluoro-5-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO3/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChIキー |
NWUSYBGHKDFVTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)F)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


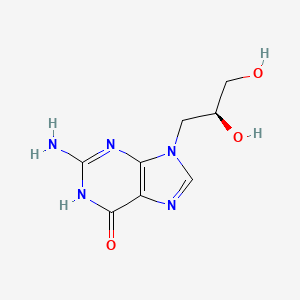
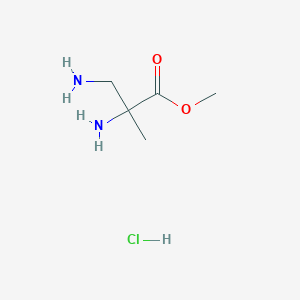
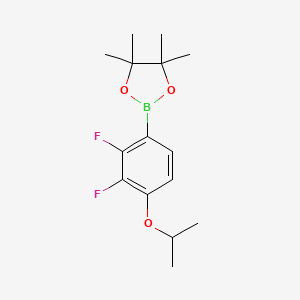


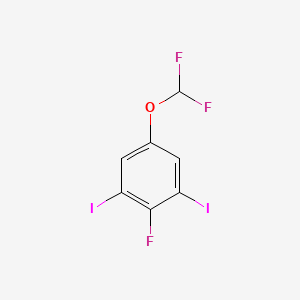


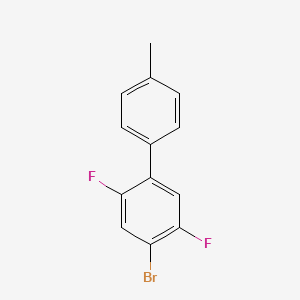

![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)

![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)

